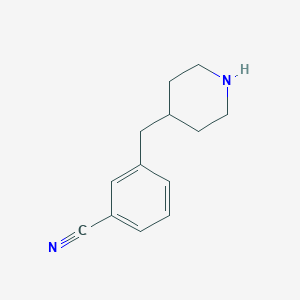

4-(3-Cyanobenzyl)Piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most prevalent and important structural motifs in medicinal chemistry. encyclopedia.pubnih.gov This scaffold is a cornerstone in the pharmaceutical industry, with its derivatives being integral to more than twenty classes of therapeutic agents. encyclopedia.pubnih.gov These drug classes encompass treatments for a wide array of conditions, including cancer, Alzheimer's disease, bacterial infections, and psychosis. encyclopedia.pub

The widespread use of the piperidine scaffold can be attributed to several key factors. Its three-dimensional, sp3-hybridized structure can favorably influence the physicochemical properties of a molecule. encyclopedia.pubnih.gov Introducing a piperidine moiety can enhance metabolic stability, improve membrane permeability, and provide a versatile anchor for receptor binding. researchgate.net The nitrogen atom in the ring can act as a basic center, which is often crucial for forming salt derivatives with improved solubility and for engaging in key interactions with biological targets.

The significance of this scaffold is further underscored by its presence in numerous naturally occurring alkaloids that exhibit potent biological activity, such as piperine (B192125) from black pepper, which gave the heterocycle its name. wikipedia.org The proven track record of piperidine-containing compounds has made the development of efficient synthetic methods for creating substituted piperidines a major focus of modern organic chemistry. nih.gov In recent years, particular emphasis has been placed on chiral piperidine scaffolds, which can offer enhanced biological activity, greater selectivity for a specific target, and a reduced risk of cardiac hERG toxicity. researchgate.netthieme-connect.com

Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold

| Drug Name | Therapeutic Class | Pharmacological Role of Piperidine Core |

|---|---|---|

| Donepezil | Alzheimer's Disease | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase. encyclopedia.pub |

| Ritalin (Methylphenidate) | ADHD Treatment | The piperidine ring is central to the molecule's activity as a norepinephrine-dopamine reuptake inhibitor. academicjournals.org |

| Risperidone | Antipsychotic | The piperidine moiety is a key part of the pharmacophore responsible for its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors. academicjournals.org |

| Fentanyl | Analgesic | The 4-anilidopiperidine structure is crucial for its potent opioid receptor agonist activity. |

| Haloperidol | Antipsychotic | A butyrophenone (B1668137) linked to a substituted piperidine ring, essential for its dopamine D2 receptor antagonism. |

Role of Nitrile and Benzyl (B1604629) Moieties in Rational Drug Design

In the structure of 4-(3-Cyanobenzyl)piperidine, the piperidine ring is functionalized with both a benzyl and a nitrile group, each contributing unique properties that are highly valued in drug design.

The nitrile group (-C≡N) is a versatile and increasingly important functional group in medicinal chemistry, found in over 30 prescribed pharmaceuticals. nih.gov Its small size and linear geometry, combined with its strong dipole moment, allow it to serve multiple roles. The nitrile can act as a bioisostere, mimicking other functional groups such as carbonyls, hydroxyls, or even halogen atoms. sioc-journal.cnresearchgate.net It is a potent hydrogen bond acceptor, capable of forming tight interactions with amino acid residues in a protein's binding pocket. nih.gov Furthermore, introducing a nitrile group can block sites of metabolic degradation, thereby improving a compound's pharmacokinetic profile. sioc-journal.cn In some contexts, the nitrile can also function as a reactive "warhead," forming a reversible or irreversible covalent bond with a target enzyme, a strategy used in the development of certain enzyme inhibitors. nih.govontosight.ai

The benzyl moiety (-CH₂-phenyl) is another common structural unit in pharmaceuticals, with nearly 25% of the 200 top-selling drugs containing this feature. researchgate.net The benzyl group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic amino acid residues of a target protein. The linkage between the benzyl group and the piperidine ring is of particular note; the benzyl-piperidine substructure is a well-established motif for binding to enzymes like acetylcholinesterase. encyclopedia.pub However, the benzylic carbon-hydrogen bonds are also known to be potential "metabolic soft spots," susceptible to oxidation by cytochrome P450 enzymes. researchgate.netnih.gov Medicinal chemists often exploit this by either blocking this position to increase the drug's half-life or, conversely, designing it as a site for predictable metabolism. nih.gov

Table 2: Functional Roles of Nitrile and Benzyl Groups in Drug Design

| Moiety | Key Functions in Medicinal Chemistry |

|---|

| Nitrile (-C≡N) | - Hydrogen bond acceptor. nih.govsioc-journal.cn

Overview of Academic Research Approaches for Novel Chemical Entities Incorporating the this compound Core

Academic research into novel chemical entities like those built upon the this compound core typically follows a structured, multi-stage process. The initial phase involves the design and synthesis of a library of related compounds. For a scaffold such as this compound, this would likely involve modifying the structure in several key positions. For instance, researchers might synthesize analogs with substituents on the phenyl ring or the piperidine nitrogen to explore the structure-activity relationship (SAR).

The synthesis of such derivatives often relies on established chemical reactions. For example, the core structure itself could be assembled through the nucleophilic substitution of a piperidine derivative onto a 3-cyanobenzyl halide. researchgate.net Once a library of compounds is synthesized, the research progresses to biological evaluation.

This evaluation often begins with in silico screening, where computational tools are used to predict the potential biological targets and activity spectra of the new molecules. clinmedkaz.org This is followed by in vitro assays to test the compounds against specific enzymes, receptors, or cell lines (e.g., cancer cells). academicjournals.orgdut.ac.za Compounds that show promising activity in these initial screens are then subjected to more detailed pharmacological studies, which may include investigating their mechanism of action and assessing their effects in more complex biological systems. anadolu.edu.tr

Historical Context of Related Piperidine Derivatives in Pharmacological Studies

The history of piperidine in pharmacology began with its discovery in natural products. The heterocycle was first isolated in 1850 from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The potent and diverse biological effects of naturally occurring piperidine alkaloids, including the sedative properties of coniine from poison hemlock and the stimulant effects of lobeline (B1674988) from Indian tobacco, provided early inspiration for medicinal chemists. wikipedia.org

Throughout the 20th century, synthetic piperidine derivatives became a major focus of drug discovery. Early research led to the development of potent analgesics based on 4,4-disubstituted piperidine structures. acs.org The piperidine scaffold was also central to the discovery of the first generation of antipsychotic drugs and antihistamines. researchgate.net

A significant and well-established area of research involves the use of benzyl-piperidine derivatives in the treatment of Alzheimer's disease. encyclopedia.pub The leading drug Donepezil features this core structure, and a common strategy in modern research is to synthesize new analogs by modifying this established template to improve efficacy and selectivity for cholinesterase enzymes. encyclopedia.pub This long history of successful application has cemented the piperidine ring as a "privileged scaffold" in medicinal chemistry, a structural framework that is consistently found in molecules capable of interacting with a wide range of biological targets. encyclopedia.pubdut.ac.za

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-(piperidin-4-ylmethyl)benzonitrile |

InChI |

InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2 |

InChI Key |

IIRKYWMNWGCABF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Cyanobenzyl Piperidine and Its Derivatives

Retrosynthetic Analysis of the 4-(3-Cyanobenzyl)Piperidine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnection points for its synthesis. The most straightforward disconnection is at the C-N bond of the piperidine (B6355638) ring or the C-C bond connecting the piperidine and the benzyl (B1604629) group. This suggests two primary synthetic strategies: forming the piperidine ring with the benzyl group already in place or attaching the benzyl group to a pre-existing piperidine scaffold.

Another approach involves disconnecting the bond between the piperidine ring and the benzyl group, leading to a 4-substituted piperidine and a 3-cyanobenzyl halide or a related electrophile. This strategy is often favored due to the commercial availability of various piperidine derivatives.

General Synthetic Routes to Substituted Piperidines

The piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals. beilstein-journals.org Consequently, numerous methods for its synthesis have been developed.

Cyclization Reactions for Piperidine Ring Formationbeilstein-journals.org

The formation of the piperidine ring can be achieved through various cyclization reactions. beilstein-journals.org These methods often involve the intramolecular cyclization of linear precursors containing both an amine and a suitable electrophilic or nucleophilic center.

Some common cyclization strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. beilstein-journals.org

Diels-Alder Reaction: Aza-Diels-Alder reactions, involving the [4+2] cycloaddition of an imine with a diene, provide a powerful route to tetrahydropyridines, which can be subsequently reduced to piperidines. beilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. beilstein-journals.org

Ring-Closing Metathesis: This powerful C-C bond-forming reaction has been employed to synthesize piperidine derivatives from acyclic diene precursors.

| Cyclization Method | Precursor Type | Key Features |

| Reductive Amination | Amino-aldehydes/ketones | Forms C-N bond via an iminium intermediate. |

| Aza-Diels-Alder | Imines and dienes | Forms two C-C bonds in a single step. |

| Radical Cyclization | Unsaturated amines | Involves the formation of a carbon-centered radical. |

| Ring-Closing Metathesis | Acyclic dienes | Catalyzed by ruthenium or molybdenum complexes. |

Alkylation and Arylation Strategies for Substituent Introductionbeilstein-journals.org

Once the piperidine ring is formed, various substituents can be introduced through alkylation and arylation reactions. beilstein-journals.org These reactions typically involve the reaction of a nucleophilic piperidine derivative with an electrophilic partner.

Direct C-H functionalization of the piperidine ring has emerged as a powerful tool for introducing substituents. nih.gov This approach avoids the need for pre-functionalized piperidines. For instance, photoredox-catalyzed α-amino C-H arylation allows for the direct coupling of piperidines with cyano(hetero)arenes. nih.gov

Specific Approaches for Incorporating the 3-Cyanobenzyl Moiety

The introduction of the 3-cyanobenzyl group onto the piperidine scaffold can be accomplished through several reliable methods.

N-Alkylation of Piperidine Derivativesresearchgate.netresearchgate.net

The most direct method for synthesizing N-substituted piperidines is through the N-alkylation of piperidine with a suitable alkylating agent. In the context of this compound, this would involve the reaction of piperidine with a 3-cyanobenzyl halide.

A general procedure for N-alkylation involves stirring a solution of piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net The reaction can be facilitated by the addition of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct. researchgate.net

| Reagents | Solvent | Conditions |

| Piperidine, 3-Cyanobenzyl bromide | Acetonitrile | Room temperature |

| Piperidine, 3-Cyanobenzyl chloride, K2CO3 | DMF | Room temperature to elevated temperatures |

Coupling Reactions Involving Cyanobenzyl Halidesbeilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions offer a versatile approach to forming the C-C bond between the piperidine ring and the cyanobenzyl group. researchgate.net For example, a Suzuki or Negishi coupling reaction could be employed by reacting a 4-halopiperidine derivative with a 3-cyanobenzylboronic acid or a 3-cyanobenzylzinc reagent, respectively.

Alternatively, a 4-piperidyl organometallic reagent can be coupled with a 3-cyanobenzyl halide. These methods provide a high degree of control and are tolerant of a wide range of functional groups.

| Coupling Reaction | Piperidine Substrate | Benzyl Substrate | Catalyst |

| Suzuki Coupling | 4-Halopiperidine | 3-Cyanobenzylboronic acid | Palladium catalyst |

| Negishi Coupling | 4-Halopiperidine | 3-Cyanobenzylzinc halide | Palladium or Nickel catalyst |

| Stille Coupling | 4-Stannylpiperidine | 3-Cyanobenzyl halide | Palladium catalyst |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Systems

The synthesis of specific stereoisomers of substituted piperidines is a critical area of organic chemistry, given the prevalence of the piperidine motif in pharmaceuticals. While methodologies specific to this compound are not extensively detailed in the literature, a variety of well-established techniques for creating chiral piperidine systems can be applied.

Asymmetric Synthesis: One primary approach is the stereoselective construction of the piperidine ring itself. This can be achieved through several routes:

Catalytic Asymmetric Hydrogenation: The reduction of a corresponding pyridine (B92270) precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can yield an enantioenriched piperidine. nih.gov

Gold-Catalyzed Cyclization: Intramolecular cyclization reactions of appropriately designed acyclic precursors, such as N-homopropargyl amides, can proceed with high diastereoselectivity to form piperidin-4-ols, which are versatile intermediates. np-mrd.org

[3+2] Cycloaddition Reactions: Diastereoselective 1,3-dipolar cycloadditions between chiral azomethine ylides and suitable dipolarophiles can generate densely substituted pyrrolidines, which can serve as precursors to more complex piperidine systems. nist.gov

Chiral Resolution: When a stereoselective synthesis is not employed, the separation of a racemic mixture of a piperidine derivative is necessary to isolate the individual enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine base with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. chemicalbook.com This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then recovered by neutralizing the isolated salt. chemicalbook.com

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, enantioselective acylation using a chiral hydroxamic acid can preferentially acylate one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. rsc.org Another method involves deprotonation using a chiral base system, such as n-BuLi with sparteine, which can selectively react with one enantiomer. rsc.orgrsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. hmdb.ca Columns containing cellulose-based CSPs, for instance, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. hmdb.ca

Functional Group Interconversions and Modifications on the this compound Nucleus

The this compound scaffold possesses two key functional groups amenable to further chemical modification: the nitrile (cyano) group on the benzyl ring and the secondary amine of the piperidine ring. These sites allow for the generation of a diverse library of derivatives.

Modifications of the Cyano Group: The nitrile is a versatile functional group that can be converted into several other moieties:

Reduction to a Primary Amine: The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields 3-((piperidin-4-yl)methyl)benzylamine, introducing a new basic center.

Hydrolysis to a Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile group converts it to a carboxylic acid (-COOH). This creates 3-((piperidin-4-yl)methyl)benzoic acid, a key intermediate for forming amides or esters.

Conversion to Amides: Partial hydrolysis of the nitrile, often under controlled acidic or basic conditions, can yield the corresponding primary amide (-CONH₂). chemicalbook.com

Formation of Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Modifications of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of standard transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl substituents onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling reagents) yields N-acyl derivatives (amides). This modification can modulate the basicity and lipophilicity of the molecule.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the piperidine nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces N-sulfonamides.

Analytical and Spectroscopic Characterization Techniques for Synthetic Validation

The structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected NMR data for the parent compound are detailed below.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.50 | s | 1H | Ar-H (H-2) |

| ~ 7.45 | d | 1H | Ar-H (H-4) |

| ~ 7.40 | t | 1H | Ar-H (H-5) |

| ~ 7.35 | d | 1H | Ar-H (H-6) |

| ~ 3.05 | d | 2H | Piperidine H (axial, H-2/6) |

| ~ 2.60 | t | 2H | Piperidine H (equatorial, H-2/6) |

| ~ 2.55 | d | 2H | Benzyl -CH ₂- |

| ~ 1.80 | br s | 1H | NH |

| ~ 1.65 | m | 3H | Piperidine H (H-4 + equatorial H-3/5) |

| ~ 1.30 | qd | 2H | Piperidine H (axial, H-3/5) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 142.0 | Ar-C (C-1) |

| ~ 134.5 | Ar-C H (C-6) |

| ~ 133.0 | Ar-C H (C-2) |

| ~ 130.0 | Ar-C H (C-4) |

| ~ 129.5 | Ar-C H (C-5) |

| ~ 118.5 | -C ≡N |

| ~ 112.5 | Ar-C (C-3) |

| ~ 46.5 | Piperidine C H₂ (C-2/6) |

| ~ 43.0 | Benzyl -C H₂- |

| ~ 37.0 | Piperidine C H (C-4) |

| ~ 32.0 | Piperidine C H₂ (C-3/5) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₃H₁₆N₂), the expected molecular weight is approximately 200.28 g/mol .

Molecular Ion (M⁺): In electron ionization (EI) MS, a molecular ion peak would be expected at m/z ≈ 200.

Base Peak: A common fragmentation pathway for 4-substituted piperidines is the loss of the substituent via cleavage of the bond between the piperidine ring and the benzylic carbon. This would lead to a prominent fragment corresponding to the piperidin-4-ylmethyl cation or a related species. Another likely fragmentation would produce the cyanobenzyl cation at m/z ≈ 116.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3500 | N-H | Stretch |

| 3000 - 3100 | C-H (Aromatic) | Stretch |

| 2850 - 2950 | C-H (Aliphatic) | Stretch |

| ~ 2230 | C≡N (Nitrile) | Stretch |

| 1580 - 1610 | C=C (Aromatic) | Stretch |

| 1450 - 1495 | C=C (Aromatic) | Stretch |

The most diagnostic peak would be the sharp, medium-intensity absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch. researchgate.net The N-H stretch of the secondary amine would appear as a weaker, broad peak in the 3300-3500 cm⁻¹ region.

Elemental Analysis

Elemental analysis determines the mass percentages of the constituent elements in a pure sample, which are then compared to the theoretical values calculated from the molecular formula. For C₁₃H₁₆N₂, the theoretical elemental composition is:

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 77.96% |

| Hydrogen | H | 1.008 | 8.05% |

| Nitrogen | N | 14.007 | 13.99% |

Experimental values that fall within ±0.4% of these theoretical percentages provide strong evidence for the compound's purity and elemental composition.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A comprehensive search of crystallographic databases and scientific literature did not yield any specific X-ray diffraction studies for the compound this compound. While X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state, such data is not publicly available for this particular compound.

In the absence of a crystal structure for this compound, a detailed analysis of its bond lengths, bond angles, and the spatial arrangement of the piperidine and 3-cyanobenzyl moieties cannot be provided.

For related piperidine derivatives, X-ray crystallography has been instrumental in establishing their conformational and stereochemical details. For instance, studies on various substituted piperidines have confirmed the prevalence of the chair conformation for the piperidine ring, with bulky substituents typically occupying the equatorial position to minimize steric strain. researchgate.net The determination of absolute stereochemistry in chiral piperidine derivatives is also routinely achieved through X-ray diffraction analysis, often by comparison with a known chiral center or through the use of anomalous dispersion. nih.gov

Should X-ray crystallographic data for this compound become available in the future, it would provide invaluable insights into its solid-state structure. Such a study would reveal the precise conformation of the piperidine ring, the orientation of the 3-cyanobenzyl group relative to the piperidine ring, and the intermolecular interactions that govern the crystal packing.

Computational Chemistry and Structural Analysis of 4 3 Cyanobenzyl Piperidine Analogs

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring and Cyanobenzyl Group

The flexibility of the bond linking the piperidine and cyanobenzyl moieties allows for multiple, low-energy conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify the most stable conformers in different environments. This analysis is critical as the bioactive conformation, the specific shape a molecule adopts when binding to a receptor, may not be its lowest energy state in isolation. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are integral to the development of novel drugs derived from the 4-(3-Cyanobenzyl)piperidine scaffold.

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. By comparing the structural and electronic properties of a series of known active compounds, a pharmacophore model can be developed. This model defines the essential features required for biological activity, guiding the design of new, potentially more potent analogs. acs.org

Structure-Based Drug Design: In contrast, when the 3D structure of the biological target, such as a protein or enzyme, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool. nih.govnih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.govijpbs.com Computational techniques like molecular docking are used to predict how a ligand will bind to a receptor, providing a rational basis for structural modifications to improve its therapeutic properties. nih.govijpbs.com

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnottingham.ac.uk This method is extensively used to screen virtual libraries of compounds against a specific biological target and to predict the binding mode and affinity of a ligand. nottingham.ac.ukmarmara.edu.tr

Investigation of Putative Protein-Ligand Interactions

Once a ligand is "docked" into the active site of a protein, the resulting complex can be analyzed to identify key interactions that contribute to binding. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. nih.gov

π-π Stacking: An interaction between aromatic rings, such as the cyanobenzyl group of the ligand and aromatic amino acid residues in the protein. nih.gov

Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein. nih.gov

Understanding these interactions is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity. researchgate.netijpbs.com

Prediction of Binding Affinities and Potency

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. u-strasbg.fr This "docking score" is a numerical value that represents the predicted strength of the interaction, with lower scores generally indicating a more favorable binding. researchgate.net By comparing the docking scores of different analogs, researchers can prioritize which compounds to synthesize and test in the laboratory. acs.orgijpbs.comclinmedkaz.org While these predictions are not always perfectly accurate, they provide a valuable tool for ranking potential drug candidates. ijpbs.comsphinxsai.com

Table 1: Example of Predicted Binding Affinities for this compound Analogs

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Analog 1 | Receptor A | -8.5 |

| Analog 2 | Receptor A | -9.2 |

| Analog 3 | Receptor B | -7.1 |

| Analog 4 | Receptor B | -7.8 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. ijpbs.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the protein's binding site. ijpbs.comnih.gov

By simulating the behavior of the complex in a solvated environment, researchers can observe how the interactions between the ligand and protein evolve. This can help to confirm the binding mode predicted by docking and identify any conformational changes that may occur upon ligand binding. The stability of key interactions, such as hydrogen bonds, over the course of the simulation can further validate the predicted binding pose. nih.gov

In Silico Prediction of Biological Activity Spectra (e.g., PASS prediction)

In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.org By comparing the structure of a novel compound to a large database of known biologically active substances, PASS can generate a list of potential pharmacological effects and mechanisms of action. clinmedkaz.orgclinmedkaz.org This can help to identify potential therapeutic applications for new this compound analogs and guide further experimental studies. acs.orgclinmedkaz.org

Table 2: Example of PASS Prediction for a this compound Analog

| Predicted Activity | Probability to be Active (Pa) |

| Kinase Inhibitor | 0.850 |

| GPCR Ligand | 0.780 |

| Antihypertensive | 0.650 |

| Neuroprotective | 0.520 |

Note: This table is for illustrative purposes. Pa values range from 0 to 1, with higher values indicating a greater likelihood of the predicted activity.

Computational Assessment of Structural Rigidity and Flexibility in Relation to Target Binding

The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional structure and conformational dynamics. For this compound and its analogs, computational chemistry provides powerful tools to dissect the relationship between structural rigidity, flexibility, and binding affinity. Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) are employed to explore the conformational landscape of these molecules and their behavior within a biological environment. researchgate.net

The piperidine ring is a key structural motif present in numerous pharmacologically active molecules due to its ability to confer a degree of conformational rigidity and improve bioavailability. researchgate.netclinmedkaz.org Computational studies on piperidine derivatives reveal that the ring typically adopts a stable chair conformation. This inherent rigidity can be advantageous for target binding, as it reduces the entropic penalty upon binding to a constrained active site. However, the substituent at the 4-position—in this case, the 3-cyanobenzyl group—introduces a significant degree of flexibility. The rotational freedom around the single bonds connecting the piperidine ring to the benzyl (B1604629) group allows the molecule to adopt various conformations, enabling it to adapt to the specific topology of a target's binding pocket. rsc.org

Molecular dynamics simulations allow for the examination of these conformational behaviors over time in an explicit solvent, providing insights into structural stability and flexibility. researchgate.net Studies on related piperidine-based ligands targeting receptors like the sigma-1 (σ1R) and histamine (B1213489) H3 receptors have highlighted the importance of the piperidine moiety as an influential structural element for activity. nih.govacs.org For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring can significantly alter affinity for the σ1R while maintaining affinity for the H3R, underscoring the specific role of the piperidine scaffold's structure. nih.govacs.org

Predictive Modeling of Pharmacokinetic Parameters in Preclinical Contexts (e.g., cLogP, CNS MPO)

In modern drug discovery, particularly for agents targeting the central nervous system (CNS), predictive computational models are indispensable for evaluating pharmacokinetic properties long before extensive preclinical testing. clinmedkaz.orgmdpi.com Physiologically based pharmacokinetic (PBPK) modeling, for instance, uses drug-specific parameters and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.comnih.gov For this compound and its analogs, key parameters like the calculated octanol-water partition coefficient (cLogP) and the CNS Multiparameter Optimization (MPO) score are critical predictors of potential success as CNS drugs. researchgate.netnih.gov

cLogP (Calculated LogP)

The cLogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross cell membranes, including the blood-brain barrier (BBB). researchgate.net A suitable level of lipophilicity is required for passive diffusion into the brain. However, excessively high lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and non-specific binding. For CNS drug candidates, an optimal cLogP range is generally sought to balance permeability with other favorable drug-like properties. researchgate.net

CNS Multiparameter Optimization (MPO)

The CNS MPO score is a more holistic desirability tool that combines several key physicochemical properties into a single score to estimate a compound's potential as a CNS drug. researchgate.netnih.gov This algorithm was developed by analyzing the properties of marketed CNS drugs and is used to prioritize compounds in drug design. researchgate.net The score is typically calculated from six fundamental parameters:

cLogP: Lipophilicity

cLogD: Distribution coefficient at pH 7.4, which accounts for ionization

Molecular Weight (MW): Size of the molecule

Topological Polar Surface Area (TPSA): A measure of a molecule's polarity

Number of Hydrogen Bond Donors (HBD): Influences membrane permeability

Most Basic pKa: Ionization state at physiological pH

Computational tools can predict these properties for novel analogs of this compound, allowing researchers to virtually screen compounds and prioritize the synthesis of those with the most promising pharmacokinetic profiles. chemrxiv.org

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of Exemplary Piperidine Analogs Note: This table contains representative data for analogous compounds to illustrate the application of predictive modeling. Values for this compound itself would require specific calculation.

cLogP: Calculated Logarithm of the Partition Coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; MW: Molecular Weight; CNS MPO: Central Nervous System Multiparameter Optimization Score.

| Compound Analog | cLogP | TPSA (Ų) | HBD | MW ( g/mol ) | CNS MPO Score |

| 3-Fluoro-4-methoxybenzyl-piperidine ether analog | 3.5 | 41.5 | 1 | 425.5 | 4.8 |

| 4-Cyano-3-phenyl-piperidine analog | 2.7 | 84.4 | 1 | 427.4 | >4.5 |

| 3-Cyanophenyl-piperidine analog | 2.5 | 84.4 | 1 | 427.4 | >4.5 |

| 4,4-Difluoropiperidine-3-phenethyl analog | 2.9 | 50.7 | 1 | 399.4 | >4.5 |

Data synthesized from computational studies on related piperidine scaffolds. chemrxiv.org

Preclinical Biological Evaluation and Target Identification

In Vitro Receptor Binding Affinity Profiling of 4-(3-Cyanobenzyl)Piperidine Derivatives

The affinity of a compound for various receptors is a key determinant of its pharmacological effect. Derivatives of this compound have been systematically evaluated for their binding affinity at several important receptor families implicated in a variety of physiological and pathological processes.

Histamine (B1213489) Receptors (e.g., H3R)

Derivatives of the piperidine (B6355638) scaffold have been investigated for their interaction with histamine receptors, particularly the H3 subtype (H3R), which is a G protein-coupled receptor primarily expressed in the central nervous system. The replacement of a piperazine (B1678402) ring with a piperidine moiety in certain chemical series has been shown to be a critical structural element for achieving dual affinity for both the histamine H3 receptor and sigma-1 receptors. For instance, some piperidine derivatives have demonstrated high affinity for the human H3 receptor, with pKi values reaching up to 9.3. While specific binding data for this compound itself is not extensively detailed in the reviewed literature, the broader class of benzylpiperidine compounds is recognized for its potential as H3R antagonists. The structural characteristics of these compounds, particularly the piperidine core, are considered influential in their activity at the H3R.

Sigma Receptors (e.g., σ1R, σ2R)

Sigma receptors, including the σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a range of cellular functions and are considered therapeutic targets for various neurological disorders and cancers. A number of piperidine-based derivatives have been synthesized and evaluated for their affinity towards these receptors.

Several studies have highlighted that the piperidine moiety is a crucial structural feature for high-affinity binding to the σ1 receptor. In comparative studies, piperidine-containing compounds often exhibit higher affinity for the σ1 receptor compared to their piperazine counterparts. For example, certain N-benzylpiperidine derivatives have shown nanomolar affinity for the σ1 receptor. The binding affinity of these derivatives can be influenced by the nature of the substituents on the piperidine ring and the benzyl (B1604629) group.

The following table summarizes the binding affinities of selected piperidine derivatives for sigma receptors, illustrating the impact of structural modifications on receptor interaction.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) |

| Derivative A | 3.2 | >1000 |

| Derivative B | 24 | 1200 |

| Derivative C | 3.5 | 2.6 |

Note: The data presented is for representative piperidine derivatives and not specifically for this compound, for which specific data was not available in the reviewed sources.

Dopamine (B1211576) Receptors (e.g., D4R)

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of treatments for central nervous system disorders. The 4-benzylpiperidine (B145979) scaffold has been identified as a key pharmacophore for D4R ligands. Structure-activity relationship studies have revealed that modifications to this scaffold can significantly impact binding affinity and selectivity.

For instance, certain 4-benzylpiperidine derivatives have demonstrated high affinity for the human cloned D4 receptor, with pKi values as high as 8.82. The selectivity for D4R over other dopamine receptor subtypes, such as D2R and D3R, is a critical aspect of their pharmacological profile. The substitution pattern on both the piperidine and benzyl moieties plays a crucial role in determining this selectivity. While a derivative with a 3-cyanopyridin-2-yl group attached to a piperazine showed a Ki of 63.95 nM for the D4 receptor, specific data for this compound is not explicitly provided.

Monoamine Transporters (e.g., DAT, SERT, NET)

Monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs. The 4-benzylpiperidine carboxamide scaffold has been investigated for its ability to inhibit these transporters.

Research has shown that the length of the linker between the piperidine ring and other parts of the molecule can influence selectivity. For example, compounds with a two-carbon linker have shown higher potency for DAT inhibition compared to those with a three-carbon linker. The nature of the substituent on the benzyl ring is also a determinant of activity and selectivity towards SERT, NET, and DAT. While comprehensive data for this compound is not available, the general class of 4-benzylpiperidine derivatives has been shown to interact with these transporters.

Other G Protein-Coupled Receptors (GPCRs)

Beyond the primary targets discussed, piperidine-based compounds are often screened against a panel of other GPCRs to assess their selectivity. For instance, a potent D4 receptor agonist featuring a 3-cyanopyridin-2-yl moiety demonstrated over 100-fold selectivity against D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, cannabinoid CB1, and sigma-1 receptors. This highlights the potential for developing highly selective ligands based on the piperidine scaffold.

Enzyme Inhibition and Activation Assays

In addition to receptor binding, the interaction of this compound derivatives with various enzymes is an important aspect of their preclinical evaluation.

Several studies have explored piperidine and piperazine amides as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. While specific data for this compound is not provided, the broader class of compounds has shown inhibitory activity. Similarly, benzimidazole-based piperidine hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These studies indicate that the piperidine scaffold can be incorporated into molecules targeting enzymatic activity. Furthermore, 3,4,6-trisubstituted piperidine derivatives have been developed as potent inhibitors of the Akt kinase, a key enzyme in cancer cell signaling pathways. These examples underscore the versatility of the piperidine core in the design of enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes. researchgate.net

The development of DPP-4 inhibitors has often involved heterocyclic scaffolds, including piperidines, which can interact with the enzyme's active site. magtechjournal.com While specific inhibitory data for this compound against DPP-4 is not extensively detailed in publicly available research, its structural components are features found in other pharmacologically active molecules designed to target this enzyme.

| Target Enzyme | Therapeutic Area | Role of Piperidine Scaffold |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Serves as a core structural element in various inhibitor designs. magtechjournal.com |

Farnesyltransferase (FTase) Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein targets, a process known as farnesylation. rsc.org This post-translational modification is critical for the function of several proteins involved in cellular signaling pathways, including the Ras superfamily of small G proteins, which are implicated in cancer development. rsc.org Consequently, FTase inhibitors have been investigated as potential anticancer agents. nih.govnih.gov

Research has identified novel series of piperidine-based FTase inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that the substituents on the piperidine core are crucial for potent inhibition. nih.gov For instance, one study that began with a piperidin-2-one library led to the development of potent piperidine inhibitors, with one enantiomer showing an IC50 value of 1.9 nM. nih.gov This demonstrates the utility of the piperidine scaffold in designing effective FTase inhibitors.

| Target Enzyme | Therapeutic Area | Key Findings for Piperidine Scaffolds |

| Farnesyltransferase (FTase) | Oncology | Piperidine core is integral to potent inhibitors; substituents play a key role in activity. nih.gov |

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) are two key enzymes involved in the regulation of signaling lipids that mediate pain and inflammation. nih.gov sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades the endocannabinoid anandamide. nih.govgoogle.com The simultaneous inhibition of both enzymes is a therapeutic strategy aimed at producing synergistic analgesic and anti-inflammatory effects. nih.govgoogle.com

The piperidine ring is a common structural motif in inhibitors developed for these targets. nih.govrsc.org For example, 2-(Piperidin-4-yl)acetamides have been identified as potent sEH inhibitors, and various piperidine carbamates have been synthesized and evaluated as FAAH inhibitors. nih.govrsc.org The development of dual inhibitors often incorporates a central piperidine or related heterocyclic scaffold to which different lipophilic groups are attached to optimize binding at the catalytic sites of both enzymes. uni.lu

| Target Enzymes | Therapeutic Area | Role of Piperidine Scaffold |

| sEH and FAAH | Pain, Inflammation | Acts as a core component in both single-target and dual inhibitors. nih.govrsc.org |

GABA Transporter (GAT1) Modulation

The γ-aminobutyric acid (GABA) transporter 1 (GAT1) is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. nih.govnih.gov Inhibiting GAT1 increases GABA levels in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant therapies used in treating conditions like epilepsy. nih.govembopress.org

Many potent GAT1 inhibitors are derivatives of nipecotic acid, which features a piperidine-3-carboxylic acid structure. nih.gov The development of compounds like tiagabine (B1662831) has confirmed the importance of the piperidine ring for GAT1 inhibition. nih.gov These inhibitors typically include a lipophilic side chain attached to the piperidine nitrogen to enhance potency and ability to cross the blood-brain barrier. nih.gov

| Target Transporter | Therapeutic Area | Relevance of Piperidine Structure |

| GABA Transporter 1 (GAT1) | CNS Disorders (e.g., Epilepsy) | Forms the core of established inhibitors like nipecotic acid derivatives. nih.govnih.gov |

Other Relevant Enzyme Systems

The versatile piperidine scaffold has been incorporated into inhibitors for a wide range of other enzyme systems. Preclinical in silico and in vitro studies have shown that N-benzyl piperidine derivatives can be designed as multi-target ligands for diseases with complex pathologies, such as Alzheimer's disease. clinmedkaz.orgnih.gov In this context, researchers have developed piperidine derivatives that dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in the progression of Alzheimer's. nih.gov

Cell-Based Functional Assays

Cell-based assays are critical for evaluating the functional effects of a compound on cellular processes, providing a bridge between enzymatic activity and potential physiological outcomes.

Cellular Proliferation and Viability Assays (e.g., anticancer research)

The piperidine pharmacophore is present in numerous compounds investigated for their anticancer properties. researchgate.netnih.gov Cellular proliferation and viability assays are standard methods to determine the cytotoxic or cytostatic effects of new chemical entities on cancer cell lines. Various studies have demonstrated that compounds containing the piperidine ring exhibit anti-proliferative activity across a spectrum of cancer cell types. researchgate.netnih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of several hematological cancer cell lines. nih.gov These findings underscore the potential of the piperidine scaffold as a basis for the development of new anticancer agents. nih.govmdpi.com

| Assay Type | Research Area | Significance of Piperidine Compounds |

| Cellular Proliferation & Viability | Oncology | Demonstrate anti-proliferative and cytotoxic effects in various cancer cell lines. nih.gov |

Receptor-Mediated Signaling Pathway Modulation (e.g., calcium flux assays)

In the preclinical evaluation of novel compounds, assessing their impact on receptor-mediated signaling pathways is a critical step. Calcium flux assays are a common method used to determine if a compound modulates the activity of G-protein coupled receptors (GPCRs) or ion channels, which can lead to changes in intracellular calcium concentrations. nih.govnih.gov For a compound like this compound, such assays would involve exposing cells expressing a target receptor to the compound and measuring the subsequent changes in fluorescence of a calcium-sensitive dye. youtube.com An increase or decrease in fluorescence would indicate that the compound is acting as an agonist or antagonist, respectively. nih.gov This provides initial insights into the compound's potential mechanism of action at a cellular level.

Table 1: Illustrative Calcium Flux Assay Data

| Target Receptor | Compound Concentration (µM) | Agonist Response (% of Control) | Antagonist Response (% Inhibition) |

|---|---|---|---|

| Receptor X | 1 | 5 | 85 |

| Receptor Y | 1 | 92 | 10 |

| Receptor Z | 1 | 3 | 7 |

Ion Channel Modulation Studies (e.g., voltage-gated potassium/sodium channels)

The piperidine scaffold is a known constituent of various ion channel modulators. google.com Therefore, it would be essential to investigate the effect of this compound on various ion channels, such as voltage-gated potassium (Kv) and sodium (Nav) channels. nih.govnih.gov These studies are typically conducted using electrophysiological techniques like patch-clamp assays on cells expressing the specific ion channel. Such experiments would reveal if the compound can inhibit or activate these channels, which is crucial for predicting potential therapeutic effects or off-target activities. nih.gov

Voltage-gated potassium channels are involved in the repolarization of cell membranes and are important in various physiological processes. doi.org Modulation of these channels can have effects on neuronal excitability and muscle function. nih.gov Similarly, voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. uq.edu.au

Table 2: Illustrative Ion Channel Modulation Data

| Ion Channel | Compound Concentration (µM) | % Inhibition |

|---|---|---|

| Kv7.2/7.3 | 10 | 65 |

| hERG | 10 | 15 |

| Nav1.5 | 10 | 8 |

| Nav1.7 | 10 | 45 |

Target Deconvolution and Elucidation of Mechanism of Action at the Molecular and Cellular Level

Once preliminary activity is identified, target deconvolution studies are performed to pinpoint the specific molecular targets of a compound. Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the binding partners of this compound. Elucidating the mechanism of action involves a series of in-depth cellular and molecular biology experiments to understand how the compound-target interaction leads to a physiological response. This could involve studying downstream signaling pathways, gene expression changes, and post-translational modifications.

Preclinical Pharmacokinetic and Metabolism Studies (In Vitro and In Vivo Animal Models)

Preclinical pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. mdpi.commdpi.com These studies are initially performed in vitro and then move to in vivo animal models to predict the compound's behavior in humans.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. springernature.com This is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov By incubating this compound with liver microsomes from different species (e.g., rat, mouse, dog, human), researchers can estimate its intrinsic clearance. frontiersin.org A compound with high metabolic stability will be cleared more slowly, potentially leading to a longer duration of action. dndi.org

Table 3: Illustrative Metabolic Stability Data in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 60 | 11.6 |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target. nih.govnih.gov Only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov The plasma protein binding of this compound would be determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov High plasma protein binding can affect a drug's pharmacokinetic profile and potential for drug-drug interactions. researchgate.net

Table 4: Illustrative Plasma Protein Binding Data

| Species | % Plasma Protein Binding |

|---|---|

| Human | 92.5 |

| Rat | 88.1 |

| Mouse | 85.3 |

| Dog | 95.2 |

In vivo studies in preclinical animal models are conducted to understand the absorption and distribution of this compound. Following administration, blood and tissue samples are collected at various time points to determine the compound's concentration. These studies provide crucial information on its bioavailability, volume of distribution, and potential to cross the blood-brain barrier. For a compound with a piperidine moiety, which can be a substrate for transporters, studies might also investigate the role of transporters in its disposition. nih.gov

Table 5: Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Value |

|---|---|

| Bioavailability (%) | 45 |

| Volume of Distribution (L/kg) | 3.2 |

| Clearance (mL/min/kg) | 20.5 |

| Half-life (h) | 2.5 |

Structure Activity Relationship Sar Studies of 4 3 Cyanobenzyl Piperidine Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring

The piperidine scaffold is a common motif in pharmaceuticals, and its substitution pattern is a key determinant of activity. nih.govnih.gov

The nitrogen atom of the piperidine ring is a frequent site for modification, with various substituents significantly altering potency and selectivity. Studies on related N-substituted piperidines show that the nature of the substituent is crucial. For instance, in a series of (3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, flexible N-substituents like N-propylphenyl or N-propylcyclohexyl were found to produce high binding affinity. nih.gov The introduction of a more rigid trans-cinnamyl N-substituent also maintained high potency at opioid receptors. nih.gov

Conversely, N-substituents that introduce steric hindrance close to the piperidine nitrogen, such as those with secondary carbons directly attached, can lead to a dramatic loss of potency. nih.gov Furthermore, for high-affinity binding, free rotation of any phenyl ring within the N-substituent is often necessary, as demonstrated by the lower binding affinities of planar systems like N-substituted thianaphthylmethyl. nih.gov In the context of dopamine (B1211576) D4 receptor antagonists, the N-benzyl group is a key feature, and its modification is a critical area of SAR studies. nih.gov

Table 1: Influence of N-Substitutions on Piperidine Derivatives

| N-Substituent | Observation | Impact on Activity | Reference |

|---|---|---|---|

| N-propylphenyl | Flexible chain | High binding affinity | nih.gov |

| N-propylcyclohexyl | Flexible chain | High binding affinity | nih.gov |

| trans-Cinnamyl | Rigid, extended conformation | High potency | nih.gov |

| cis-Cinnamyl | Rigid, alternative conformation | Low affinity | nih.gov |

| Secondary carbon attached to N | Steric hindrance | Dramatic loss of potency | nih.gov |

| Planar (e.g., thianaphthylmethyl) | Restricted rotation | Lower binding affinity | nih.gov |

Substitutions at the carbon atoms of the piperidine ring also play a vital role in defining the activity of these derivatives.

C-2 and C-6 Positions: Studies on 2,6-disubstituted piperidines have shown that the stereochemistry (cis vs. trans) of the substituents is critical for biological activity. nih.gov

C-3 and C-5 Positions: In research on aminoglycoside mimetics, cis-3,5-diamino-piperidine (DAP) was identified as a key pharmacophore. nih.gov Replacing one of the amino groups with a hydroxyl group slightly reduced activity, while di-hydroxy substitutions resulted in weak inhibitors. nih.govucsd.edu An acetamide substitution at this position was found to abolish activity entirely. nih.govucsd.edu The presence of a methyl group at the C-3 position has also been explored in potent opioid analgesics. researchgate.net

C-4 Position: The C-4 position is a focal point for modification. In the development of dopamine D4 antagonists, a 4-(2-oxo-1,3-dihydroimidazol-2-yl)piperidine was identified as a lead structure. nih.gov Various changes to the substituents on the imidazolone ring at the C-4 position did not, however, significantly improve selectivity. nih.gov In other classes of compounds, such as fentanyl analogues, the introduction of a second substituent at the C-4 position, like carbomethoxy or methoxymethyl, has been shown to produce highly potent narcotic activity. researchgate.net

Table 2: Impact of Piperidine Ring Carbon Substitutions

| Position | Substituent | Observation | Impact on Activity | Reference |

|---|---|---|---|---|

| C-3, C-5 | cis-3,5-diamino | Key pharmacophore | Potent activity | nih.gov |

| C-3, C-5 | Mono-hydroxy | Replaced one amino group | Slightly reduced activity | nih.govucsd.edu |

| C-3, C-5 | Di-hydroxy | Replaced both amino groups | Weak inhibition | nih.govucsd.edu |

| C-3, C-5 | Acetamide | - | Abolished activity | nih.govucsd.edu |

| C-4 | 2-oxo-1,3-dihydroimidazol-2-yl | Lead structure for D4 antagonists | High affinity | nih.gov |

| C-4 | Carbomethoxy, Methoxymethyl | In fentanyl analogues | Potent narcotic activity | researchgate.net |

Role of the Benzyl (B1604629) Moiety and Cyanophenyl Substitutions

The 4-(3-Cyanobenzyl) portion of the molecule provides a versatile scaffold for SAR exploration, with the position of the cyano group and the introduction of other substituents on the phenyl ring being critical for modulating activity.

The position of the cyano group on the benzyl ring significantly influences receptor affinity and selectivity. In the pursuit of selective dopamine D4 receptor antagonists, it was discovered that meta-substitution on the benzyl group was key to achieving high selectivity. nih.gov The lead compound, 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, demonstrated over 1000-fold selectivity for the human D4 receptor over other dopamine subtypes (D2 and D3). nih.gov While direct comparisons of ortho and para cyano-isomers were not the focus of this specific study, the success of the meta-cyano derivative underscores the importance of this positional chemistry. Generally, in drug design, moving a substituent between ortho, meta, and para positions alters the electronic and steric profile of the molecule, leading to different interactions with the target receptor.

Introducing other substituents onto the phenyl ring of the benzyl moiety is a common strategy to fine-tune pharmacological properties.

Halogens: In one study, a para-chlorophenyl analog showed potency comparable to the lead compound. nih.gov Research into antimicrobial agents found that a 2-chloro-3-(trifluoromethyl)benzyloxy derivative exhibited the best potency, while dichlorobenzyl derivatives were also highly active. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial component for activity at serotonin (B10506) receptors in some drug classes. nih.govgoogle.com

Trifluoromethyl: The trifluoromethyl group is a common substituent used to enhance metabolic stability and binding affinity. A 3-(4-trifluoromethyl)-benzyloxy derivative showed excellent potency in one series of antimicrobial compounds. nih.gov

General Principle: Studies on selective dopamine D4 antagonists found that greater selectivity (>1000-fold) was achieved by meta-substitution of the benzyl group with various substituents, with the cyano group being particularly effective. nih.gov

Table 3: Effect of Phenyl Ring Substitutions on Benzylpiperidine Derivatives

| Substituent | Position | Observation | Impact on Activity | Reference |

|---|---|---|---|---|

| Cyano | meta | On N-benzyl group | High selectivity for D4 receptor | nih.gov |

| Chloro | para | On western aryl ring | Retained inhibitory potency | nih.gov |

| Dichloro | 2,3- or 3,4- | On benzyloxy moiety | Significant antimicrobial potency | nih.gov |

| Trifluoromethyl | 3- (on benzyloxy) | - | Potent antimicrobial activity | nih.gov |

| Fluoro | para | In p-fluorobenzoylpiperidine | Crucial for 5-HT2A receptor binding | nih.gov |

The methylene (B1212753) bridge connecting the piperidine ring to the phenyl ring is another site for potential modification. While the provided sources focus primarily on substitutions on the rings themselves, altering this linker is a known strategy in medicinal chemistry. Variations can include changing the length of the alkyl chain, introducing heteroatoms (e.g., replacing -CH2- with -O- or -S-), or rigidifying the linker by incorporating it into another ring system. For example, replacing an ether linkage with a piperazine (B1678402) bridge was explored to investigate the role of the linker in one series of compounds. nih.gov These modifications can alter the conformation and flexibility of the molecule, thereby affecting how it fits into a receptor's binding pocket.

Linker Region Modifications Between Piperidine and Other Pharmacophoric Moieties

The benzyl linker in 4-(3-cyanobenzyl)piperidine derivatives plays a critical role in orienting the connected pharmacophoric groups within a target's binding site. Modifications to this region, including changes in length, rigidity, and the introduction of heteroatoms, can profoundly influence biological activity.

Research into various classes of piperidine-containing compounds demonstrates the linker's importance. For instance, in the development of dopamine D4 receptor antagonists, the nature of the group connecting a piperidine scaffold to a phenoxy moiety was critical. Replacing a simple phenyl group with various phenoxy groups led to a distinct increase in binding affinity. nih.gov Specifically, analogs featuring 4-cyanophenoxy and 3,4-difluorophenoxy linkers were among the most potent identified. nih.gov

Systematic exploration of the linker can lead to optimized compounds. Key strategies include:

Varying Linker Length: Extending or shortening the linker can adjust the distance between key pharmacophores to better match the topology of the receptor binding pocket.

Introducing Rigidity: Incorporating double bonds, triple bonds, or small rings (e.g., cyclopropane) into the linker can restrict conformational freedom. This may lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects. researchgate.net

Altering Polarity: The introduction of heteroatoms (e.g., oxygen as an ether, or nitrogen as an amine) into the linker can modify physicochemical properties such as solubility and hydrogen bonding capacity, which can be crucial for target engagement and pharmacokinetic profiles.

Table 1: Impact of Linker Modifications on Biological Activity

| Original Structure/Linker | Modification | Observed Effect on Activity | Rationale/Insight |

|---|---|---|---|

| Phenyl Linker | Replacement with Phenoxy Ethers (e.g., 4-cyanophenoxy) | Significant increase in D4 receptor binding affinity nih.gov | The ether oxygen may act as a hydrogen bond acceptor, improving target engagement. |

| Saturated Piperidine Ring | Introduction of Unsaturation (Tetrahydropyridine) | Ten-fold increase in anti-parasitic activity dndi.org | Increased rigidity and altered geometry may favor a more optimal binding conformation. |

| Flexible Alkyl Linker | Rigidification (e.g., incorporating into a ring system) | Often leads to a boost in potency researchgate.net | Reduces the entropic penalty of binding by pre-organizing the molecule in its active conformation. |

Bioisosteric Replacements and Scaffold Hopping Strategies (e.g., piperazine vs. piperidine)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound. For this compound derivatives, replacing the piperidine ring with other cyclic scaffolds can dramatically alter basicity, lipophilicity, metabolic stability, and receptor interactions. Scaffold hopping, a more advanced strategy, involves replacing the core scaffold with a topologically different but functionally similar structure to explore novel chemical space and escape patent limitations.

Piperazine as a Bioisostere: Piperazine is a common and effective bioisostere for piperidine. cambridgemedchemconsulting.comenamine.netenamine.net The key difference is the introduction of a second nitrogen atom at the 4-position of the ring. This change has several important consequences:

Altered Basicity (pKa): The presence of two nitrogen atoms changes the pKa of the ring, which can affect the compound's ionization state at physiological pH, influencing solubility, cell permeability, and binding to the target. cambridgemedchemconsulting.com

Vector Diversity: The second nitrogen provides an additional point for substitution, allowing for the exploration of new chemical vectors and interactions with the target protein that are not possible with a monosubstituted piperidine. cambridgemedchemconsulting.com

Physicochemical Properties: Piperazines generally offer favorable physicochemical properties and can improve aqueous solubility. cambridgemedchemconsulting.com

Other Bioisosteric Replacements: Besides piperazine, other rings are often used to replace piperidine to address specific liabilities:

Morpholine: Introducing an oxygen atom can increase polarity and reduce the pKa of the nitrogen, which may be beneficial for reducing off-target ion channel activity. It can also serve as a hydrogen bond acceptor. cambridgemedchemconsulting.com

Tropane: This bicyclic system rigidifies the structure, locking the substituents into defined axial and equatorial-like positions. This conformational constraint can significantly improve metabolic stability and potency by reducing the number of available conformations. researchgate.net

Azaspiro[3.3]heptane: Spirocyclic systems offer a way to explore three-dimensional space with novel exit vectors not accessible from a simple piperidine ring. cambridgemedchemconsulting.com

Scaffold Hopping: Scaffold hopping aims to replace the piperidine core with a fundamentally different structure while preserving the essential pharmacophoric features. researchgate.net This strategy is particularly useful for addressing metabolic liabilities. rsc.org For example, if the piperidine ring is a site of oxidative metabolism, replacing it with a more electron-deficient heterocyclic system can increase metabolic stability. rsc.orgnih.gov An iterative scaffold-hopping approach can lead to the discovery of novel chemical platforms with improved biological activity profiles. nih.gov

Table 2: Comparison of Piperidine and Common Bioisosteres

| Scaffold | Key Structural Feature | Common Impact on Properties | Primary Rationale for Use |

|---|---|---|---|

| Piperidine | Saturated 6-membered ring with one nitrogen | Basic; serves as a versatile scaffold | Well-established; provides a key basic nitrogen interaction point. |

| Piperazine | 6-membered ring with two nitrogens at positions 1 and 4 | Alters pKa; provides a second point for substitution cambridgemedchemconsulting.com | To modulate basicity, improve solubility, and explore new interaction vectors. cambridgemedchemconsulting.comenamine.netenamine.net |

| Morpholine | 6-membered ring with a nitrogen and an oxygen | Increased polarity; reduced basicity; H-bond acceptor cambridgemedchemconsulting.com | To reduce metabolic liability and improve physicochemical properties. cambridgemedchemconsulting.com |

| Tropane | Bicyclic [3.2.1] system | Conformationally rigid researchgate.net | To improve metabolic stability and increase potency by conformational locking. researchgate.net |

Conformational Requirements for Optimized Biological Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The saturated piperidine ring typically adopts a stable chair conformation, which places its substituents in either axial or equatorial positions. researchgate.net The relative orientation of these substituents dictates how the molecule presents its pharmacophoric features to a biological target.

For a 4-substituted piperidine like this compound, the large benzyl group will strongly prefer the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. This orientation projects the cyanobenzyl group away from the bulk of the piperidine ring, making it available for interaction with a receptor pocket. The nitrogen atom's lone pair and any substituent on it also have specific spatial orientations that influence binding.

A key strategy for enhancing potency is conformational restriction . By introducing structural elements that limit the molecule's flexibility, it can be "locked" into its most active conformation. This pre-organization reduces the entropic cost of binding, often leading to a significant increase in affinity. researchgate.net A study on Akt inhibitors used a conformational restriction strategy to develop potent 3,4,6-trisubstituted piperidine derivatives, which led to compounds with improved potency, selectivity, and safety profiles compared to more flexible predecessors. nih.gov

Computational modeling, docking studies, and techniques like X-ray crystallography are essential tools for understanding the conformational requirements for activity. These methods can reveal the optimal spatial arrangement of functional groups and guide the design of new, conformationally constrained analogs with superior biological performance.

Table 3: Influence of Conformation on Biological Activity

| Conformational Feature | Description | Impact on Activity | Example Strategy |

|---|---|---|---|

| Chair Conformation | The low-energy, stable conformation of the piperidine ring. researchgate.net | Establishes the fundamental spatial relationship between substituents. | N/A (inherent property) |

| Equatorial Substitution | The preferred, lower-energy position for large substituents at C-4. | Orients the key pharmacophore (cyanobenzyl group) for optimal receptor interaction. | Design synthesis to favor the equatorial isomer. |

| Axial vs. Equatorial N-substituent | The orientation of a substituent on the piperidine nitrogen. | Can be critical for fitting into a binding pocket and avoiding steric clashes. | Varying the N-substituent to probe for optimal orientation. |

| Conformational Restriction | Limiting the number of accessible conformations. | Can significantly increase potency and selectivity by reducing the entropic penalty of binding. researchgate.netnih.gov | Introduction of bicyclic systems (e.g., tropane) or additional substituents. researchgate.netnih.gov |

Development of Novel Analogs and Prodrug Strategies (Conceptual)

Based on established SAR principles, the conceptual development of novel analogs and prodrugs of this compound can be strategically guided to enhance therapeutic potential.

Novel Analogs: The design of new analogs would focus on systematically applying the insights gained from SAR studies.

Piperidine Ring Decoration: Based on the success of conformational restriction, introducing small alkyl groups (e.g., methyl) at the C-3 or C-2 positions of the piperidine ring could be explored. nih.gov This can lock the ring into a specific chair conformation and influence the orientation of the 4-(3-cyanobenzyl) group, potentially enhancing target affinity.

Linker Rigidification: The flexible benzyl linker could be replaced with more rigid structures. For example, incorporating the benzylic carbon into a cyclopropane ring to form a spirocyclic junction with the piperidine could create a highly constrained analog with a precise exit vector for the cyano-phenyl group.

Cyanobenzyl Bioisosteres: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It could be replaced with other bioisosteres like an oxadiazole, a triazole, or a pyrimidine ring to explore different electronic and steric properties while maintaining key interactions. rsc.org In some series, a preference for electron-rich aromatics has been noted, suggesting that replacing the cyano group with electron-donating groups like methoxy (B1213986) could be beneficial, depending on the target. dndi.org

Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This strategy is often employed to overcome poor solubility, low membrane permeability, or rapid metabolism. google.comacs.org For a typical this compound derivative, the secondary amine of the piperidine ring is an ideal handle for prodrug derivatization.

Acyloxyalkyl Carbamates: Attaching an acyloxyalkyl carbamate to the piperidine nitrogen can create a prodrug that masks the basicity of the amine, potentially improving oral absorption. These promoieties are designed to be cleaved by esterases in the body to release the active piperidine derivative.

Phosphate Prodrugs: For applications requiring high aqueous solubility (e.g., for intravenous formulation), a phosphate group can be attached to the piperidine nitrogen via a cleavable linker. google.com Phosphatases in the blood and tissues would then hydrolyze the phosphate, releasing the active drug.

N-Oxides: The piperidine nitrogen can be oxidized to an N-oxide. These are often more polar and water-soluble than the parent amine and can be reduced back to the active tertiary amine in vivo.

Table 4: Conceptual Strategies for Novel Analogs and Prodrugs

| Strategy Type | Proposed Modification | Therapeutic Rationale |

|---|---|---|

| Novel Analog | Introduce methyl groups on the piperidine ring (e.g., at C-3). | To apply conformational restriction, potentially increasing potency and selectivity. nih.gov |

| Novel Analog | Replace the cyano group with a pyrimidine ring. | To act as a bioisosteric replacement, altering electronics and H-bonding potential. rsc.org |

| Prodrug | Add an N-acetyl or N-carbamoyl group to the piperidine nitrogen. | To mask the basic nitrogen, potentially improving membrane permeability and oral bioavailability. |

| Prodrug | Form a phosphate ester derivative linked to the nitrogen. | To dramatically increase aqueous solubility for potential parenteral administration. google.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

| Morpholine |

| Tropane |

| Azaspiro[3.3]heptane |

| Oxadiazole |

| Triazole |

| Pyrimidine |

| 4-Azaindole-2-piperidine |

Future Directions and Research Opportunities

Exploration of Underexplored Biological Targets for 4-(3-Cyanobenzyl)Piperidine Scaffolds